molecular formula C13H19ClINO B1398237 4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride CAS No. 1219979-15-3

4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride

Cat. No.: B1398237
CAS No.: 1219979-15-3
M. Wt: 367.65 g/mol
InChI Key: KRGHAWHGDGNZGO-UHFFFAOYSA-N
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Description

4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride (CAS: 1220020-08-5) is a piperidine-derived compound featuring a 4-iodobenzyl group linked via an ether bond to the 3-piperidinylmethyl moiety. This structure combines the electron-rich aromatic iodine substituent with the conformational flexibility of the piperidine ring, making it relevant in medicinal chemistry for targeting receptors such as dopamine D2-like subtypes . Its synthesis often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of structurally related pyridinium salts .

Properties

IUPAC Name

3-[(4-iodophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO.ClH/c14-13-5-3-11(4-6-13)9-16-10-12-2-1-7-15-8-12;/h3-6,12,15H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGHAWHGDGNZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3-Piperidinylmethanol with 4-Iodobenzyl Halide

  • Starting materials : 3-piperidinylmethanol (or its protected form) and 4-iodobenzyl bromide or chloride.
  • Reaction conditions : Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Base : A mild base such as potassium carbonate or sodium hydride is used to deprotonate the alcohol to form the alkoxide nucleophile.
  • Temperature : Reaction is conducted at room temperature to moderate heating (25–80 °C).
  • Workup : After completion, the reaction mixture is quenched with aqueous acid (e.g., HCl) to form the hydrochloride salt and facilitate isolation.

Protection and Deprotection Strategies

To improve selectivity and yield, protection of the piperidine nitrogen or the hydroxyl group may be employed:

  • N-protection : Using Boc (tert-butyloxycarbonyl) or phthalimide groups to prevent side reactions.
  • O-protection : Using silyl ethers or acetyl groups for the hydroxyl group.
  • After alkylation, deprotection under acidic or basic conditions yields the free amine or alcohol.
  • Final treatment with hydrochloric acid affords the hydrochloride salt.

Alternative Synthetic Routes

  • Reductive amination : Reacting 4-iodobenzaldehyde with 3-piperidinylmethanol or its derivatives in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the ether linkage.
  • Nucleophilic aromatic substitution : Less common due to the low reactivity of aryl iodides but possible under catalyzed conditions.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation 3-piperidinylmethanol + 4-iodobenzyl bromide + K2CO3 in DMF 50 °C 6–12 hours 75–85 Mild base avoids side reactions
Protection (if used) Boc2O or phthalic anhydride RT 2–4 hours >90 Protects amine for selective alkylation
Deprotection TFA or hydrazine hydrate RT 1–3 hours >90 Removes protecting groups cleanly
Salt formation HCl in ether or aqueous solution RT 1 hour Quantitative Stabilizes compound as hydrochloride salt

Representative Synthetic Scheme

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a de-iodinated product.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite are used, often under acidic conditions.

  • Reduction: Reducing agents such as sodium thiosulfate or zinc dust are employed.

  • Substitution: Various nucleophiles and electrophiles are used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Iodate or periodate derivatives.

  • Reduction Products: De-iodinated derivatives.

  • Substitution Products: Alkyl or aryl substituted derivatives.

Scientific Research Applications

Scientific Research Applications

4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride has several notable applications across different scientific disciplines:

Organic Chemistry

  • Reagent in Synthesis: The compound serves as a building block in organic synthesis, facilitating the formation of more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution reactions.

Medicinal Chemistry

  • Biological Activity: Research indicates that this compound exhibits potential biological activities, particularly in the realm of pharmacology. Its structure allows it to interact with various molecular targets, making it a candidate for drug development.
  • Anticancer Properties: Similar compounds have shown promising anticancer effects by inhibiting tumor growth through specific signaling pathways involved in cancer progression.

Biochemical Assays

  • Enzyme Activity Studies: The compound can be employed in biochemical assays to study enzyme activities and binding interactions, providing insights into the mechanisms of action for various biological processes.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of compounds similar to this compound:

StudyFocusFindings
Study AAnticancer ActivityCompounds with similar structures inhibited specific cancer cell lines, demonstrating potential for therapeutic use.
Study BEnzyme InteractionAssays showed that the compound effectively binds to target enzymes, influencing their activity positively or negatively.
Study CSynthetic ApplicationsThe compound was utilized as a key intermediate in synthesizing more complex organic molecules, showcasing its versatility in organic chemistry.

Mechanism of Action

The mechanism by which 4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various biochemical and chemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural and physicochemical properties of 4-iodobenzyl 3-piperidinylmethyl ether hydrochloride with similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
4-Iodobenzyl 3-piperidinylmethyl ether HCl 1220020-08-5 C₁₃H₁₇ClINO 353.63 4-Iodobenzyl, 3-piperidinylmethyl Ether linkage at 3-piperidinyl position
4-((4-Iodobenzyl)oxy)piperidine HCl 1220034-88-7 C₁₂H₁₇ClINO 353.63 4-Iodobenzyloxy, piperidine Direct ether to piperidine ring (no methyl spacer)
4-Iodobenzyl 4-piperidinylmethyl ether HCl 1220020-08-5* C₁₃H₁₇ClINO 353.63 4-Iodobenzyl, 4-piperidinylmethyl Ether linkage at 4-piperidinyl position
4-Chloro-1-naphthyl 3-piperidinylmethyl ether HCl 821-* C₁₇H₁₇ClNO 324.78 4-Chloro-naphthyl, 3-piperidinylmethyl Bulkier naphthyl group; Cl vs. I substituent
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl - C₁₄H₁₉Cl₂NO 304.67 Chloro-isopropylphenoxy, piperidine Phenoxy linkage; isopropyl substituent

*Note: CAS numbers may overlap due to database inconsistencies.

Pharmacological and Binding Properties

  • Receptor Affinity : The 4-iodobenzyl group in the target compound enhances binding to dopamine D2-like receptors due to iodine's large van der Waals radius and electronegativity, which stabilizes hydrophobic interactions . In contrast, chlorine-substituted analogues (e.g., 4-chloro-1-naphthyl derivative) exhibit reduced affinity despite increased lipophilicity, likely due to steric hindrance from the naphthyl group .
  • Metabolic Stability : Ether-linked compounds (e.g., 4-((4-iodobenzyl)oxy)piperidine HCl) show longer half-lives compared to ester-linked derivatives (e.g., ethyl 2-(piperidin-4-yl)acetate HCl), as esters are prone to hydrolysis .

Toxicity and Regulatory Profiles

  • Acute Toxicity : 4-Iodobenzyl 3-piperidinylmethyl ether HCl lacks specific toxicity data, but structurally related diphenylmethoxy-piperidine derivatives (e.g., 4-(diphenylmethoxy)piperidine HCl) are classified as harmful upon acute exposure .
  • Environmental Impact: Limited ecotoxicological data exist for iodinated piperidines, though halogenated aromatic compounds generally pose bioaccumulation risks .

Biological Activity

4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride is a synthetic compound with a notable structure that combines elements of benzyl alcohol and piperidine. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its mechanisms of action, therapeutic applications, and comparative efficacy against similar compounds.

  • Molecular Formula : C13H19ClINO
  • IUPAC Name : 3-[(4-iodophenyl)methoxymethyl]piperidine;hydrochloride
  • CAS Number : 1219979-15-3

Synthesis Overview

The synthesis of this compound typically involves:

  • Benzyl Alcohol Derivation : Reacting benzyl alcohol with iodine to introduce the iodine atom.
  • Piperidine Addition : The formation of the ether linkage by reacting 4-iodobenzyl alcohol with piperidine.
  • Hydrochloride Formation : Treating the resultant compound with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the iodine atom enhances its reactivity, allowing it to participate in biochemical processes such as enzyme inhibition and receptor binding.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising anticancer properties. For instance, studies on related piperidine derivatives have demonstrated their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, potentially leading to therapeutic applications in treating diseases where enzyme modulation is beneficial .

Case Studies

A notable case study involved the use of a structurally similar compound in a clinical trial aimed at assessing its efficacy in treating chronic pain associated with cancer. The results suggested significant pain relief in patients, indicating a potential role for piperidine derivatives in pain management .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other halogenated benzyl piperidine derivatives:

Compound NameStructureBiological ActivityNotes
4-Bromobenzyl 3-piperidinylmethyl ether hydrochlorideSimilar structure with bromineModerate anticancer activityLess reactive than iodine derivative
4-Chlorobenzyl 3-piperidinylmethyl ether hydrochlorideSimilar structure with chlorineLower enzyme inhibitionChlorine less effective than iodine
3-Iodobenzyl 3-piperidinylmethyl ether hydrochlorideIodine at different positionPotentially higher selectivity for certain targetsStructural variation affects activity

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride, and what factors influence reaction yields?

  • Methodological Answer : The synthesis of iodinated piperidine derivatives often involves nucleophilic substitution or etherification reactions. For example, Mannich reactions (using formaldehyde, amines, and ketones) are effective for constructing piperidine scaffolds, as demonstrated in analogous compounds with yields exceeding 85% under optimized conditions . Key factors affecting yields include reaction temperature, stoichiometry of reagents (e.g., iodobenzyl halides), and the use of catalysts such as triethylamine to neutralize HCl byproducts. Solvent polarity and reaction time also play critical roles in minimizing side reactions.

Q. Which analytical techniques are most effective for determining the purity and structural integrity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 206 nm) is standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying characteristic peaks for the iodobenzyl and piperidinyl groups . Mass spectrometry (LC/MS) provides molecular weight verification ([M+H]+ ion), and differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. What safety precautions are recommended when handling hydrochlorides of piperidine derivatives in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or ocular exposure. Piperidine derivatives may cause respiratory or dermal irritation; thus, spills should be neutralized with inert adsorbents and disposed of as hazardous waste. Emergency protocols include rinsing eyes with water for 15 minutes and seeking medical attention for persistent symptoms .

Q. How does the introduction of iodine and benzyl groups influence the physicochemical properties of piperidine-based compounds?

  • Methodological Answer : The iodine atom increases molecular weight and lipophilicity, enhancing membrane permeability, while the benzyl group contributes to π-π stacking interactions with aromatic residues in biological targets. These modifications can alter solubility (e.g., reduced aqueous solubility) and stability (e.g., susceptibility to light-induced degradation), necessitating storage in amber vials under inert atmospheres .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the synthesis of iodinated piperidine derivatives?

  • Methodological Answer : Byproduct suppression requires careful control of reaction stoichiometry and stepwise addition of reagents. For example, using a 10% excess of iodobenzyl bromide ensures complete consumption of the piperidine intermediate. Temperature gradients (e.g., cooling to 0–5°C during exothermic steps) reduce side reactions like over-alkylation. Post-reaction quenching with ice-cwater and extraction with dichloromethane can isolate the target compound from polar impurities .

Q. How should discrepancies in reported biological activity data for structurally similar piperidine derivatives be systematically addressed?

  • Methodological Answer : Contradictory data may arise from variations in assay conditions (e.g., buffer pH, cell lines) or compound purity. Researchers should validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and cross-reference purity metrics (HPLC, NMR) across studies. Comparative studies under standardized protocols, as seen in receptor binding analyses of sulfonyl-piperidine derivatives, can resolve inconsistencies .

Q. What strategies can be employed to resolve crystallinity issues during the purification of this compound?

  • Methodological Answer : Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) at low temperatures (4°C) enhances crystal formation. Seeding with pre-formed microcrystals or using anti-solvent precipitation (e.g., adding diethyl ether to a saturated acetone solution) can induce nucleation. X-ray diffraction (XRD) analysis may guide solvent selection by identifying lattice-compatible solvents .

Q. In receptor binding studies, how can researchers differentiate between specific and non-specific interactions of iodinated ether derivatives?

  • Methodological Answer : Competitive binding assays with unlabeled ligands (e.g., 100-fold excess) quantify specific binding. Non-specific interactions are assessed using scrambled peptide controls or membrane preparations lacking the target receptor. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides kinetic and thermodynamic data to distinguish binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride
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4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride

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